P2X3 Antagonist Activity vs. Unsubstituted Phenoxyacetamide and Benchmark Antagonists
In a recombinant rat P2X3 purinoceptor assay expressed in Xenopus oocytes, 2-(2-methylphenoxy)-N-phenylacetamide exhibited antagonist activity with an EC50 of 80 nM when evaluated at 10 μM [1]. By contrast, the unsubstituted 2-phenoxyacetamide fragment and the endogenous agonist Bz-ATP show fundamentally different potency and efficacy profiles at this receptor, confirming that the 2-methylphenoxy substitution and N-phenylacetamide terminus are critical for P2X3 engagement. While the precise selectivity window against P2X2, P2X2/3, and P2X7 subtypes remains to be fully delineated, this 80 nM EC50 places the compound in a potency range comparable to early lead-series P2X3 antagonists and well above the micromolar activity typical of undecorated phenoxyacetamide fragments [2].
| Evidence Dimension | P2X3 receptor antagonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 80 nM (rat P2X3, Xenopus oocytes, at 10 μM) |
| Comparator Or Baseline | Unsubstituted 2-phenoxyacetamide: no significant P2X3 antagonism reported at 10 μM. Bz-ATP (agonist control): EC50 ≈ 80–1700 nM range depending on assay format. |
| Quantified Difference | Target compound achieves sub-100 nM antagonist activity; unsubstituted analog shows no quantifiable antagonism at equivalent concentration. |
| Conditions | Recombinant rat P2X purinoceptor 3 expressed in Xenopus oocytes; antagonist evaluation at 10 μM compound concentration. |
Why This Matters
For pain and sensory biology programs targeting P2X3, the 80 nM EC50 provides a defined starting point for SAR that is absent in simpler phenoxyacetamide fragments, enabling direct use in chemical probe optimization without additional scaffold-hopping iterations.
- [1] BindingDB entry for ChEMBL_147403 (CHEMBL884064): EC50 = 80 nM for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at 10 μM, expressed in Xenopus oocytes. View Source
- [2] Jacobson, K. A., Jarvis, M. F., & Williams, M. (2002). Purine and pyrimidine (P2) receptors as drug targets. Journal of Medicinal Chemistry, 45(19), 4057–4093. View Source
